2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde

Description

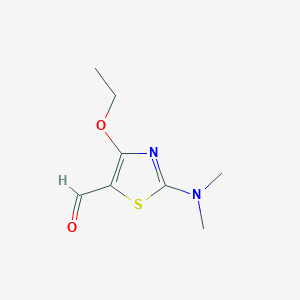

2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde is a thiazole derivative characterized by a dimethylamino group at position 2, an ethoxy substituent at position 4, and a carbaldehyde functional group at position 5 of the heterocyclic ring (Figure 1). Thiazoles are sulfur- and nitrogen-containing aromatic compounds widely studied for their pharmacological and synthetic utility, particularly in antimicrobial, anticancer, and enzyme-inhibitory applications . The dimethylamino and ethoxy groups in this compound likely influence its electronic properties, solubility, and reactivity, making it a candidate for further derivatization or biological evaluation.

Properties

IUPAC Name |

2-(dimethylamino)-4-ethoxy-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-4-12-7-6(5-11)13-8(9-7)10(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTDSMSMSHGZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC(=N1)N(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde typically involves the reaction of appropriate thiazole derivatives with dimethylamine and ethoxy reagents under controlled conditions. One common method includes the use of thiazole-5-carbaldehyde as a starting material, which is then subjected to nucleophilic substitution reactions to introduce the dimethylamino and ethoxy groups.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The thiazole ring can undergo substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro tests have demonstrated that these compounds can effectively reduce cell viability in cancer cell lines, such as HepG2, with IC50 values comparable to established chemotherapeutics like Doxorubicin .

Moreover, molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cancer progression, showcasing their potential as lead compounds for drug development .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Research indicates that thiazole derivatives can inhibit bacterial growth and possess antifungal activities. This broad spectrum of activity makes them candidates for developing new antimicrobial agents .

Veterinary Applications

This compound has been explored for its potential in veterinary medicine, particularly in treating infections caused by Trypanosoma species. In vivo studies have shown promising results in curing infected cattle when administered via intravenous infusion at specific dosages . The compound's efficacy against these parasites highlights its potential role in veterinary therapeutics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can engage in π-π interactions and hydrogen bonding, while the dimethylamino and ethoxy groups can modulate the compound’s electronic properties, enhancing its binding affinity to specific targets. These interactions can influence biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Comparison of 2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde with Analogous Thiazole Derivatives

Biological Activity

2-Dimethylamino-4-ethoxy-thiazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C₈H₁₂N₂O₂S

- Molecular Weight: 200.26 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The thiazole ring system is known for its ability to interact with various biological targets, contributing to cytotoxic effects against cancer cells.

-

Mechanism of Action:

- The compound has been observed to inhibit specific kinases involved in cancer cell proliferation. For instance, it shows promise in targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer .

- The presence of the dimethylamino group enhances its interaction with biological molecules, potentially increasing its efficacy as an anticancer agent.

-

Case Studies:

- In vitro studies have demonstrated that compounds with similar thiazole structures exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Jurkat (T-cell leukemia) cells. For example, a related thiazole compound showed an IC₅₀ value of less than 1 µg/mL against these cell lines .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The structural features of this compound may contribute to its effectiveness against bacterial and fungal pathogens.

- Research Findings:

Data Tables

| Biological Activity | IC₅₀ Value (µg/mL) | Target | Cell Line |

|---|---|---|---|

| Anticancer | <1 | Cyclin-dependent kinases | A549 |

| Anticancer | <2 | Bcl-2 | Jurkat |

| Antimicrobial | <10 | Bacterial cell membrane | Various pathogens |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: It may inhibit key enzymes involved in cell division and survival, particularly in cancer cells.

- Membrane Disruption: The compound's lipophilicity allows it to penetrate microbial membranes, leading to increased permeability and eventual cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.